1-(4-Cyclohexylphenyl)ethylhydrazine
Description
1-(4-Cyclohexylphenyl)ethylhydrazine is an organic compound with the molecular formula C14H22N2 It is characterized by the presence of a cyclohexyl group attached to a phenyl ring, which is further connected to an ethylhydrazine moiety
Properties
IUPAC Name |
1-(4-cyclohexylphenyl)ethylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-11(16-15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h7-11,13,16H,2-6,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRIPKVLBFOLNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2CCCCC2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyclohexylphenyl)ethylhydrazine typically involves the reaction of 4-cyclohexylbenzaldehyde with ethylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Cyclohexylphenyl)ethylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexylbenzaldehyde, while reduction may produce cyclohexylphenylethylamine.
Scientific Research Applications
1-(4-Cyclohexylphenyl)ethylhydrazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Cyclohexylphenyl)ethylhydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular pathways involved in signal transduction, affecting various biological processes.
Comparison with Similar Compounds
1-(4-Cyclohexylphenyl)hydrazine: Lacks the ethyl group, leading to different reactivity and applications.
1-(4-Cyclohexylphenyl)ethylamine: Contains an amine group instead of a hydrazine moiety, resulting in different chemical properties.
Uniqueness: 1-(4-Cyclohexylphenyl)ethylhydrazine is unique due to the presence of both cyclohexyl and ethylhydrazine groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-Cyclohexylphenyl)ethylhydrazine, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves two steps: (1) Friedel-Crafts acylation of cyclohexylbenzene with acetyl chloride using AlCl₃ as a Lewis catalyst in anhydrous dichloromethane (60–70°C, 6–8 hours) to yield 1-(4-cyclohexylphenyl)ethanone . (2) Reaction of the ketone intermediate with hydrazine hydrate in ethanol under reflux (24–48 hours), followed by acidification (HCl) to form the hydrazine hydrochloride salt. Purification via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Monitoring reaction progress with TLC and confirming final structure via NMR (¹H/¹³C) and HRMS is critical .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H NMR : Confirm the presence of ethylhydrazine protons (δ 2.5–3.5 ppm for CH₂, δ 1.5–2.0 ppm for cyclohexyl CH₂) and aromatic protons (δ 6.8–7.2 ppm) .
- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 245.1784 for C₁₄H₂₁N₂) .
Q. What stability considerations are critical for storing and handling this compound?
- Methodological Answer : The compound is hygroscopic and light-sensitive. Store in amber vials under inert gas (N₂/Ar) at –20°C. Degradation studies (HPLC or TLC) under accelerated conditions (40°C, 75% humidity) show <5% decomposition over 30 days when properly sealed. Avoid aqueous solutions unless stabilized with ascorbic acid (0.1% w/v) to prevent oxidation .
Advanced Research Questions
Q. How can researchers design assays to evaluate the compound’s inhibition of matrix metalloproteinases (MMPs)?
- Methodological Answer :
- Enzyme Assay : Use recombinant MMP-2/9 in Tris-HCl buffer (pH 7.4) with 1 mM CaCl₂. Pre-incubate the compound (1–100 µM) with the enzyme for 30 minutes, then add fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂). Measure fluorescence (λₑₓ = 328 nm, λₑₘ = 393 nm) to determine IC₅₀ values .
- Controls : Include a positive control (e.g., Batimastat) and validate specificity via counter-screens against unrelated proteases (e.g., caspase-3) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardization : Replicate assays under identical conditions (e.g., cell line: HT-29 vs. HeLa; serum-free media).
- Orthogonal Validation : Cross-verify apoptosis induction via Annexin V/PI flow cytometry and caspase-3/7 activity assays .
- Metabolite Screening : Use LC-MS to rule out degradation products (e.g., cyclohexylphenol derivatives) that may skew results .
Q. How does the cyclohexyl group influence reactivity compared to phenyl or chlorophenyl analogs?
- Methodological Answer :
- Steric Effects : The cyclohexyl group reduces electrophilicity at the hydrazine moiety, slowing Schiff base formation with aldehydes (kinetic studies show 2-fold lower k compared to 4-chlorophenyl analogs) .
- Hydrophobicity : LogP calculations (ChemDraw) indicate higher lipophilicity (LogP = 3.2 vs. 2.5 for phenyl analogs), enhancing blood-brain barrier permeability in rodent models .
Q. What computational methods predict binding modes of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with MMP-9 (PDB: 1GKD). Parameterize the compound’s charge states (PRODRG server) and simulate flexible side chains.
- MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability of hydrogen bonds between the hydrazine group and Glu402/Arg424 residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
